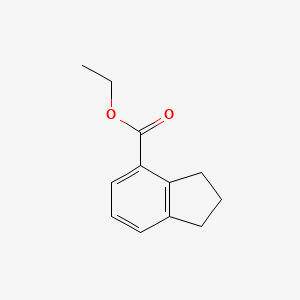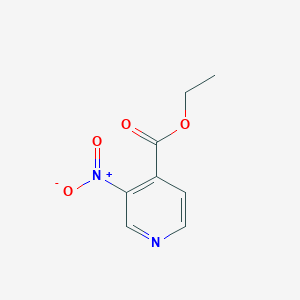
7-Quinolinecarboxamide, 5,6,7,8-tetrahydro-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a carboxamide group at the 7th position and an oxo group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline derivatives with various reagents. One common method involves the reaction of 5,6,7,8-tetrahydroquinoline with carbon dioxide followed by esterification to form the corresponding carboxylic ester. This ester is then converted into the carboxamide through a reaction with ammonia or an amine under mild hydrolysis conditions .
Industrial Production Methods
Industrial production of 5-oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide may involve large-scale synthesis using similar methods as described above. The process typically includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the quinoline core or the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include hydroxylated quinoline derivatives, substituted quinoline compounds, and various amides and esters depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and multidrug resistance (MDR) reversal agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: The compound is used in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 5-oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of MDR reversal, the compound modulates the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), thereby enhancing the efficacy of chemotherapeutic agents . The compound may also induce apoptosis and alter cell cycle progression in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Oxo-hexahydroquinoline: Similar in structure but lacks the carboxamide group.
5,6,7,8-Tetrahydroquinoline: Lacks both the oxo and carboxamide groups.
2-Substituted 5-oxo-5,6,7,8-tetrahydroquinazolines: Similar core structure but with different substituents at the 2nd position.
Uniqueness
5-Oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
54318-91-1 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
5-oxo-7,8-dihydro-6H-quinoline-7-carboxamide |
InChI |
InChI=1S/C10H10N2O2/c11-10(14)6-4-8-7(9(13)5-6)2-1-3-12-8/h1-3,6H,4-5H2,(H2,11,14) |
Clave InChI |
DGJSNJIRAKLSCI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=C1N=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]](/img/structure/B11903879.png)
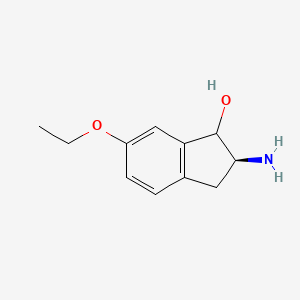
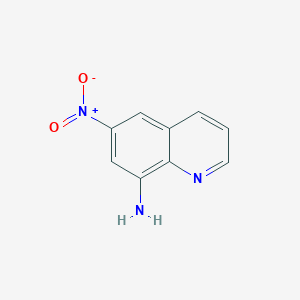
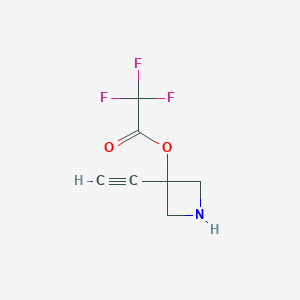
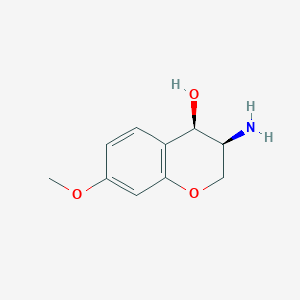

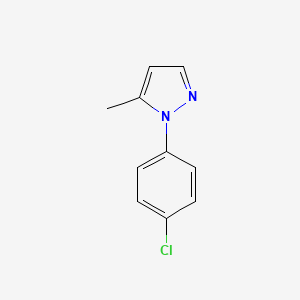
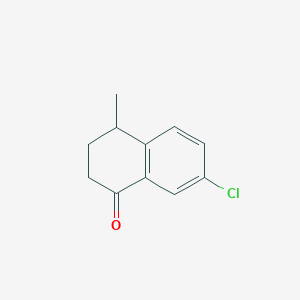
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11903901.png)
